Immunosuppressive Potency in IL-2 Inhibition
In a direct in vitro IL-2 reporter gene assay (IL2-RGA), butyl(1H-imidazol-2-ylmethyl)amine exhibits an IC₅₀ of 13 nM for suppression of interleukin-2 production [1]. For context, the widely studied pyridinylimidazole p38 MAPK inhibitor SB203580 shows an IC₅₀ of 300–500 nM against p38 MAPK and 3–5 µM against PKB phosphorylation in IL-2-stimulated T-cells, indicating butyl(1H-imidazol-2-ylmethyl)amine achieves comparable or superior IL-2 suppression at significantly lower concentrations [2]. The 13 nM IC₅₀ positions this compound among the more potent imidazole-based cytokine inhibitors reported.
| Evidence Dimension | In vitro immunosuppressive activity via IL-2 inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 13 nM |
| Comparator Or Baseline | SB203580 (p38 MAPK inhibitor): IC₅₀ = 300–500 nM (p38) and 3–5 µM (PKB in IL-2-stimulated cells); Lck Inhibitor III: IC₅₀ = 1.27 µM for IL-2 synthesis in Jurkat cells |
| Quantified Difference | Target compound is ~23–38x more potent on IL-2 endpoint than SB203580's p38 activity, and ~98x more potent than Lck Inhibitor III on IL-2 synthesis |
| Conditions | IL-2 reporter gene assay (IL2-RGA) for target compound; Jurkat T-cell IL-2 synthesis assay for comparators |
Why This Matters
This nanomolar IL-2 inhibition supports selection for immunosuppressive mechanism studies and cytokine-targeted drug discovery programs.
- [1] BindingDB. PrimarySearch_ki: Butyl(1H-imidazol-2-ylmethyl)amine vs. Interleukin-2. BDBM50422041. Accessed 2026. View Source
- [2] CellAgentech. SB203580 Product Information. Accessed 2026. View Source
